molecular formula C13H8ClNO B1399640 5-Chloro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile CAS No. 959762-96-0

5-Chloro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile

Cat. No.: B1399640
CAS No.: 959762-96-0
M. Wt: 229.66 g/mol
InChI Key: UJVAQUDGEPHMKW-UHFFFAOYSA-N
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Description

5-Chloro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile is a chemical compound that belongs to the class of isochromenes. It has gained significant attention in the scientific community due to its potential biological activity and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst. Detailed experimental procedures and outcomes for the synthesis of this compound can be found in various chemical literature.

Industrial Production Methods

Industrial production methods for this compound are generally based on optimizing the synthetic routes for large-scale production. This involves the use of high-efficiency catalysts and reaction conditions that maximize yield and minimize by-products. Specific details on industrial production methods are often proprietary and may not be readily available in the public domain.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted isochromenes.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential biological activity, making it a candidate for further biological studies.

    Medicine: Due to its potential therapeutic properties, it is being explored for use in drug development.

    Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials.

Mechanism of Action

The mechanism by which 5-Chloro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used. Detailed studies on its mechanism of action are ongoing and aim to elucidate the precise molecular pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Chloro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile include other isochromenes and related heterocyclic compounds. Examples include:

  • 5-Bromobenzo[de]isochromene-1,3-dione
  • 5-Fluoro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of a nitrile group. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for research and application.

Properties

IUPAC Name

7-chloro-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO/c14-12-4-9-7-16-6-8-2-1-3-10(13(8)9)11(12)5-15/h1-4H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVAQUDGEPHMKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C3C(=CC(=C(C3=CC=C2)C#N)Cl)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

tert-Butyl nitrite (27.5 ml, 208 mmol) was added to a suspension of copper (II) chloride (22.5 g, 167 mmol) in anhydrous acetonitrile (500 mL) at room temperature under nitrogen atmosphere. The resulting dark green suspension was heated to the internal temperature of 65° C., and a solution of 5-amino-6-cyano-1H,3H benzo[de]isochromene (29.2 g, 139 mmol) in anhydrous acetonitrile (1000 mL) was added thereto. The reaction solution was stirred at 65° C. for 30 minutes, and then allowed to return to room temperature. The reaction solution was diluted with methylene chloride. The mixture was washed in succession with 1N aqueous hydrochloric acid solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude product was purified by silica gel column chromatography using methylene chloride, and dried under reduced pressure. The title compound was obtained as yellow solid material (27.7 g, 87%).
Quantity
27.5 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
22.5 g
Type
catalyst
Reaction Step One
Quantity
29.2 g
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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